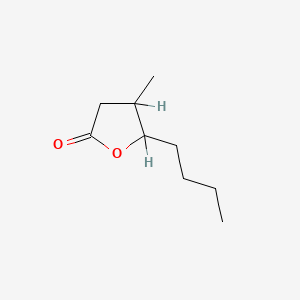

Whiskey lactone

Cat. No. B1216221

Key on ui cas rn:

39212-23-2

M. Wt: 156.22 g/mol

InChI Key: WNVCMFHPRIBNCW-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08617376B2

Procedure details

Ethyl crotonate (6.9% by weight) and pentanal (5.2% by weight) were emulsified in an aqueous electrolyte (0.16% by weight of bis(dibutylethyl)hexamethylenediammonium hydroxide (bisquat), 0.38% by weight of EDTA, 0.14% by weight of TEA, 1.45% by weight of Na2B4O7 and 5.84% by weight of Na2HPO4 in water at a pH of 10) (all % by weight based on the total aqueous reaction electrolyte) and subjected to galvanostatic electrolysis at a current density of 2.23 A/dm2 and a temperature of 25° C. in a frame electrolysis cell. The current throughput was 2 F/mol of ester. A steel anode and a lead cathode were used as electrodes (electrode area of 0.1 dm2 and spacing of 1 cm). To monitor the reaction, the MTBE extract of a sample of the electrolysis output is analyzed by gas chromatography. A yield of 3-methyl-4-butylbutyrolactone (whiskey lactone) of 68.5% and a yield of the corresponding ethyl γ-hydroxycarboxylate of 24.2% were achieved. This corresponded to a total yield of target products of 92.7% of the theoretical yield.

Name

bis(dibutylethyl)hexamethylenediammonium hydroxide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

Na2B4O7

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

Na2HPO4

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

ester

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

[Compound]

Name

steel

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

Name

Identifiers

|

REACTION_CXSMILES

|

[C:1]([O:6][CH2:7][CH3:8])(=[O:5])/[CH:2]=[CH:3]/[CH3:4].[CH:9](=O)[CH2:10][CH2:11]CC.[OH-].C(C([NH+](C(CCCC)(CCCC)C)CCCCCC[NH3+])(CCCC)C)CCC.[OH-].C(N(CC(O)=O)CC(O)=O)CN(CC(O)=O)CC(O)=O>O>[CH3:9][CH2:10][CH2:11][CH2:8][CH:7]1[O:6][C:1](=[O:5])[CH2:2][CH:3]1[CH3:4] |f:2.3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(\C=C\C)(=O)OCC

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCC)=O

|

Step Three

|

Name

|

bis(dibutylethyl)hexamethylenediammonium hydroxide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].C(CCC)C(C)(CCCC)[NH+](CCCCCC[NH3+])C(C)(CCCC)CCCC.[OH-]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O

|

Step Five

[Compound]

|

Name

|

Na2B4O7

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

[Compound]

|

Name

|

Na2HPO4

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

[Compound]

|

Name

|

ester

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eight

[Compound]

|

Name

|

steel

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a temperature of 25° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the MTBE extract of a sample of the electrolysis output

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

CCCCC1C(CC(=O)O1)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US08617376B2

Procedure details

Ethyl crotonate (6.9% by weight) and pentanal (5.2% by weight) were emulsified in an aqueous electrolyte (0.16% by weight of bis(dibutylethyl)hexamethylenediammonium hydroxide (bisquat), 0.38% by weight of EDTA, 0.14% by weight of TEA, 1.45% by weight of Na2B4O7 and 5.84% by weight of Na2HPO4 in water at a pH of 10) (all % by weight based on the total aqueous reaction electrolyte) and subjected to galvanostatic electrolysis at a current density of 2.23 A/dm2 and a temperature of 25° C. in a frame electrolysis cell. The current throughput was 2 F/mol of ester. A steel anode and a lead cathode were used as electrodes (electrode area of 0.1 dm2 and spacing of 1 cm). To monitor the reaction, the MTBE extract of a sample of the electrolysis output is analyzed by gas chromatography. A yield of 3-methyl-4-butylbutyrolactone (whiskey lactone) of 68.5% and a yield of the corresponding ethyl γ-hydroxycarboxylate of 24.2% were achieved. This corresponded to a total yield of target products of 92.7% of the theoretical yield.

Name

bis(dibutylethyl)hexamethylenediammonium hydroxide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

Na2B4O7

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

Na2HPO4

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

ester

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

[Compound]

Name

steel

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

Name

Identifiers

|

REACTION_CXSMILES

|

[C:1]([O:6][CH2:7][CH3:8])(=[O:5])/[CH:2]=[CH:3]/[CH3:4].[CH:9](=O)[CH2:10][CH2:11]CC.[OH-].C(C([NH+](C(CCCC)(CCCC)C)CCCCCC[NH3+])(CCCC)C)CCC.[OH-].C(N(CC(O)=O)CC(O)=O)CN(CC(O)=O)CC(O)=O>O>[CH3:9][CH2:10][CH2:11][CH2:8][CH:7]1[O:6][C:1](=[O:5])[CH2:2][CH:3]1[CH3:4] |f:2.3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(\C=C\C)(=O)OCC

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCC)=O

|

Step Three

|

Name

|

bis(dibutylethyl)hexamethylenediammonium hydroxide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].C(CCC)C(C)(CCCC)[NH+](CCCCCC[NH3+])C(C)(CCCC)CCCC.[OH-]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O

|

Step Five

[Compound]

|

Name

|

Na2B4O7

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

[Compound]

|

Name

|

Na2HPO4

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

[Compound]

|

Name

|

ester

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eight

[Compound]

|

Name

|

steel

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a temperature of 25° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the MTBE extract of a sample of the electrolysis output

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

CCCCC1C(CC(=O)O1)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |